Cas no 111-13-7 (2-Octanone)
2-octanone is a chemical substance with the molecular formula of c8h16o< Br>
2-Octanone structure
2-Octanone Properties
Names and Identifiers
-
- Octan-2-one
- n-Hexyl methyl ketone
- Methyl hexyl ketone
- SEC-OCTANONE
- OCTANONE,2-
- MHK
- FEMA 2802
- HEXYL METHYL KETONE
- METHYL N-HEXYL KETONE
- 2-Octanone
- 2-Octanoneneat
- OCTANONE, 2-(AS)
- 1-methoxy-hexane
- Ether,hexyl methyl
- Hexane,1-methoxy
- hexylmethyl ether
- methoxyhexane
- Methyl hexyl ether
- Methyl-n-Hexyl ether
- n-Hexyl Methyl Ether
- octane 2-oxide
- octan-2-
- 2-Octanon
- Octan-2-on
- 2-OCLanone
- 2-oxooctane
- Octanone
- 2-Octanone (natural)
- FEMA Number 2802
- FEMA No. 2802
- J2G84H29AF
- ZPVFWPFBNIEHGJ-UHFFFAOYSA-N
- octanone-2
- 2- octanone
- Metyhl Hexyl Ketone
- KSC176M5B
- Hexyl Methyl Ketone
- +Expand
-
- MFCD00009540
- ZPVFWPFBNIEHGJ-UHFFFAOYSA-N
- 1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3-7H2,1-2H3
- O=C(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
- 0635843
Computed Properties
- 128.12000
- 0
- 1
- 5
- 128.120115
- 9
- 76.6
- 0
- 0
- 0
- 0
- 0
- 1
- 2.4
- 3
- 0
- 17.1
Experimental Properties
- 2.54580
- 17.07000
- 4711
- n20/D 1.416(lit.)
- 0.9 g/L
- 173 °C(lit.)
- −16 °C (lit.)
- Fahrenheit: 132.8 ° f < br / > Celsius: 56 ° C < br / >
- 2802
- 0.9g/l
- Colorless to yellowish liquid, with floral and grassy aromas, accompanied by the aroma of sweet clover.
- Stable. Incompatible with strong oxidizing agents. Flammable.
- It is slightly soluble in water, 0.09% in water at 20 ℃, and 0.6% in 2-octanone. It can be miscible with ether, alcohol and other organic solvents.
- 0.819 g/mL at 25 °C(lit.)
2-Octanone Security Information
- GHS02 GHS07
- RH1484000
- 1
- S16;S36/37
- S36/37-S16
- I; II; III
- I; II; III
- R10; R21
- Xn
- UN 1224 3/PG 3
- H226,H312
- P280
- warning
- Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- III
- 21
- Warning
- Yes
- 3
2-Octanone Customs Data
- 29141990
-
China Customs Code:
2914190090Overview:
2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-Octanone Price
2-Octanone Suppliers
HU BEI SHI SHUN Biotechnology Co., Ltd.
Audited Supplier
(CAS:111-13-7)
ZHENG YU HAN
15107128801
1400818899@qq.com
NANJING CHEMICAL REAGENT CO.,LTD.
Audited Supplier
(CAS:111-13-7)
WANG JING LI
13813933811
1848231502@qq.com
Shanghai Hansi Chemical Industry Co., Ltd.
Audited Supplier
(CAS:111-13-7)
GU JING LI
18939883912
sales@gh-reagent.com
HU BEI YUN MEI Technology Co., Ltd.
Audited Supplier
(CAS:111-13-7)
FANG JING LI
18327059871
service@yunmeichem.com
GUANG DONG WENG JIANG HUA XUE SHI JI Co., Ltd.
Audited Supplier
(CAS:111-13-7)
LUO XUE YUN
13927875076
3007432263@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:111-13-7)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Macklin Biochemical Co., Ltd
Audited Supplier
(CAS:111-13-7)
SHEN JING LI
15221275939
shenlinxing@macklin.cn
2-Octanone Related Literature
-
1. 88. Long-chain acids containing a quaternary carbon atom. Part IA. J. Birch,Robert Robinson J. Chem. Soc. 1942 488
-
2. Asymmetric synthesis using chirally modified borohydrides. Part 1. Enantioselective reduction of aromatic ketones with the reagent prepared from borane and (S)-valinolShinichi Itsuno,Akira Hirao,Seiichi Nakahama,Noboru Yamazaki J. Chem. Soc. Perkin Trans. 1 1983 1673
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3. 338. Extraction of ceric nitrate by solventsA. W. Wylie J. Chem. Soc. 1951 1474
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4. CXXIII.—The intermolecular condensation of styryl ketones. Part III. Further examples of the ready formation of bis-(styryl ketones)Isidor Morris Heilbron,Francis Irving J. Chem. Soc. 1929 931
-
5. 537. Elimination reactions. Part I. Acid-catalysed enolisation and substitution reactions of ketonesH. M. E. Cardwell,A. E. H. Kilner J. Chem. Soc. 1951 2430
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6. The diamagnetic susceptibilities of some oximes and oxime ethersC. M. French,D. Harrison J. Chem. Soc. 1955 3513
-
7. XXXIX.—On the products of the decomposition of castor oil. No. 3. On the decomposition by excess of alkaline hydrateE. Neison J. Chem. Soc. 1874 27 837
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Peter S. Toth,Robert A. W. Dryfe Analyst 2015 140 1947
-
George W. Ellis J. Chem. Soc. 1950 9
-
10. 264. α-Methylenic reactivity in olefinic systems. Part IV. The structure of the dimeride formed by the stannic chloride-catalysed polymerisation of trimethylethylene. Synthesis and characterisation of isomeric methyl hexyl ketonesJohn W. Baker J. Chem. Soc. 1950 1302
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:111-13-7)2-Octanone
99.9%
200kg
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